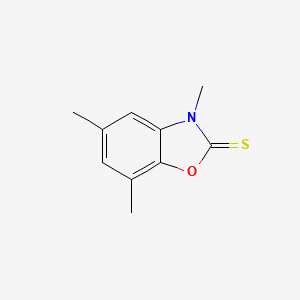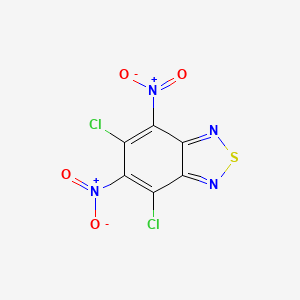
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole typically involves nitration and chlorination reactions. One common method involves the nitration of 2,1,3-benzothiadiazole followed by chlorination. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt its function is one of the proposed mechanisms for its biological activity .
Comparison with Similar Compounds
- 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole
Comparison: 4,6-Dichloro-5,7-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
2274-63-7 |
|---|---|
Molecular Formula |
C6Cl2N4O4S |
Molecular Weight |
295.06 g/mol |
IUPAC Name |
4,6-dichloro-5,7-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6Cl2N4O4S/c7-1-3-4(10-17-9-3)6(12(15)16)2(8)5(1)11(13)14 |
InChI Key |
WKQXODRXLWRXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


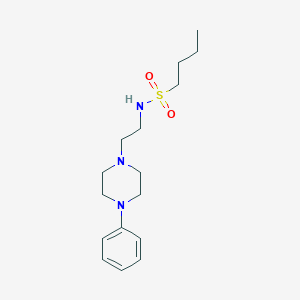
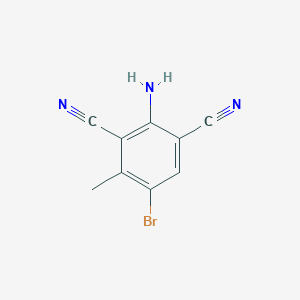
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
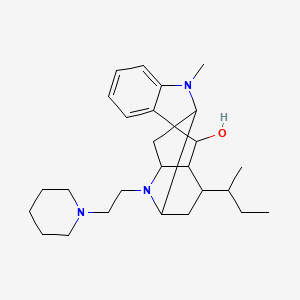
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
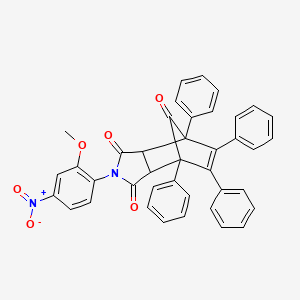
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
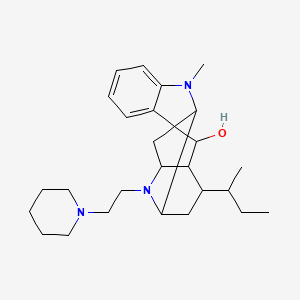
![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
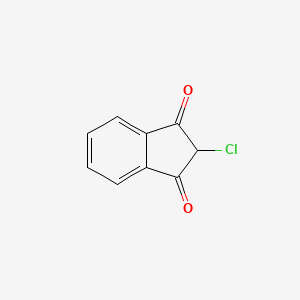

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
